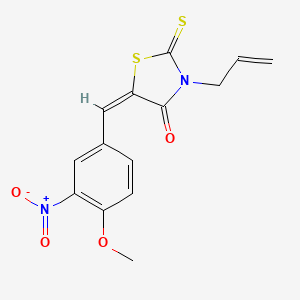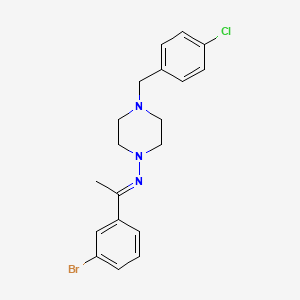
N'-(3-methylbenzylidene)isonicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-methylbenzylidene)isonicotinohydrazide is an organic compound that belongs to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond adjacent to a carbon-nitrogen single bond This particular compound is derived from isonicotinic acid hydrazide (isoniazid) and 3-methylbenzaldehyde
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-methylbenzylidene)isonicotinohydrazide typically involves the condensation reaction between isonicotinic acid hydrazide and 3-methylbenzaldehyde. The reaction is usually carried out in an ethanol-water mixture under reflux conditions. The general procedure is as follows:
Dissolution: Isonicotinic acid hydrazide is dissolved in water.
Addition: A solution of 3-methylbenzaldehyde in ethanol is added to the hydrazide solution.
Reflux: The reaction mixture is refluxed for several hours, typically 1-5 hours, at room temperature.
Isolation: The product is isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
While the laboratory synthesis is straightforward, scaling up for industrial production would require optimization of reaction conditions to ensure high yield and purity. This might involve continuous flow reactors to maintain consistent reaction conditions and reduce reaction times. Additionally, solvent recovery and recycling would be crucial for cost-effective and environmentally friendly production.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(3-methylbenzylidene)isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products are typically hydrazine derivatives.
Substitution: Substituted products depend on the electrophile used, such as brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N’-(3-methylbenzylidene)isonicotinohydrazide is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which are studied for their structural and catalytic properties.
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its activity against various bacterial strains, including Mycobacterium tuberculosis, making it a potential candidate for tuberculosis treatment .
Medicine
In medicinal chemistry, N’-(3-methylbenzylidene)isonicotinohydrazide is being explored for its anticancer properties. It has been found to inhibit the proliferation of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Industry
Industrially, the compound can be used in the synthesis of other hydrazone derivatives, which have applications in dye manufacturing and as intermediates in organic synthesis.
Wirkmechanismus
The mechanism by which N’-(3-methylbenzylidene)isonicotinohydrazide exerts its effects involves its interaction with cellular targets. In antimicrobial applications, it is believed to inhibit the synthesis of mycolic acids in bacterial cell walls, leading to cell death. In cancer cells, it may induce apoptosis by interacting with specific molecular pathways, although the exact targets and mechanisms are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(3-chlorobenzylidene)isonicotinohydrazide
- N’-(3-methoxybenzylidene)isonicotinohydrazide
- N’-(4-methylbenzylidene)isonicotinohydrazide
Uniqueness
N’-(3-methylbenzylidene)isonicotinohydrazide is unique due to its specific substitution pattern on the benzylidene ring, which can influence its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different levels of potency and selectivity in its antimicrobial and anticancer activities.
Eigenschaften
Molekularformel |
C14H13N3O |
|---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
N-[(E)-(3-methylphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N3O/c1-11-3-2-4-12(9-11)10-16-17-14(18)13-5-7-15-8-6-13/h2-10H,1H3,(H,17,18)/b16-10+ |
InChI-Schlüssel |
BXFSDMGIAJXUDF-MHWRWJLKSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)/C=N/NC(=O)C2=CC=NC=C2 |
Kanonische SMILES |
CC1=CC(=CC=C1)C=NNC(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(Z)-(4-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11667134.png)
![N-(4-chlorobenzyl)-N-(2-{[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11667150.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11667151.png)
![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B11667156.png)
![N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide](/img/structure/B11667163.png)
![(5E)-2-[(2-chlorophenyl)amino]-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11667169.png)
![N'-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11667172.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11667187.png)
![(5E)-5-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667194.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11667195.png)
![2-fluoro-N-(4-methylphenyl)-N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide](/img/structure/B11667200.png)
![N-benzyl-N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11667206.png)

